NNMT Inhibitory Potency – Ki and IC₅₀ in the Context of the US20250017936 Bisubstrate Series
Compound 5g (N-ethyl-N-(2-methylphenyl)nicotinamide-based bisubstrate inhibitor) exhibits a Ki of 140 nM and an IC₅₀ of 210 nM against full-length recombinant human NNMT [1]. Within the same patent series, Compound 5c shows IC₅₀ 110 nM and Compound 5m achieves IC₅₀ 30 nM [2]. Although 5g is less potent than 5c and 5m on this endpoint, its intermediate potency is paired with a structurally simpler ethyl‑ortho‑methylphenyl motif that may offer synthetic accessibility or formulation advantages not captured by the enzyme assay alone [3].
| Evidence Dimension | NNMT inhibitory potency (Ki and IC₅₀) |
|---|---|
| Target Compound Data | Ki 140 nM, IC₅₀ 210 nM |
| Comparator Or Baseline | Compound 5c (IC₅₀ 110 nM), Compound 5m (IC₅₀ 30 nM) |
| Quantified Difference | 5g is 1.9‑fold less potent than 5c (IC₅₀) and 7‑fold less potent than 5m (IC₅₀) |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); nicotinamide substrate; 30 min pre‑incubation (IC₅₀); fluorescence polarization competition assay (Ki) |
Why This Matters
Knowing the exact potency rank within the series prevents over‑ or under‑dosing in cellular assays and clarifies the SAR contribution of the ortho‑methyl group.
- [1] BindingDB. BDBM50627712 (Compound 5g) – Ki 140 nM, IC₅₀ 210 nM. View Source
- [2] BindingDB. BDBM50627708 (Compound 5c, IC₅₀ 110 nM); BDBM712795 (Compound 5m, IC₅₀ 30 nM). View Source
- [3] US Patent Application US20250017936. Cell-potent bisubstrate inhibitors for nicotinamide N-methyltransferase (NNMT) and uses thereof. View Source
